molecular formula C21H19N5O2S3 B11241498 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B11241498
M. Wt: 469.6 g/mol
InChI Key: OESBOFNROAHDCD-UHFFFAOYSA-N
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Description

2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of thiazole, pyridazine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is investigated for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising lead compound for the development of new medications.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE can be compared to other thiazole and pyridazine derivatives, such as:
    • 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE
    • 6-(4-METHOXYPHENYL)-3-PYRIDAZINYL SULFANYL ACETAMIDE

Uniqueness

The uniqueness of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C21H19N5O2S3

Molecular Weight

469.6 g/mol

IUPAC Name

2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H19N5O2S3/c1-12-10-30-21(22-12)24-17(27)11-29-18-9-8-16(25-26-18)19-13(2)23-20(31-19)14-4-6-15(28-3)7-5-14/h4-10H,11H2,1-3H3,(H,22,24,27)

InChI Key

OESBOFNROAHDCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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